molecular formula C18H23NO5 B5713742 dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate

dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate

Cat. No.: B5713742
M. Wt: 333.4 g/mol
InChI Key: XVJSYSIBEHMKIX-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is a synthetic aromatic ester derivative featuring a cyclopentylpropanoyl amide substituent at the 5-position of the isophthalate core. Its structure comprises two methyl ester groups at the 1- and 3-positions of the benzene ring, with the 5-position modified by a cyclopentane-containing acyl chain. This compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogs such as dimethyl 5-[3-(tert-butoxycarbonylamino)propyl]isophthalate (compound 17 in ) . The cyclopentyl group confers enhanced lipophilicity and steric bulk, which may influence its applications in materials science or medicinal chemistry.

Properties

IUPAC Name

dimethyl 5-(3-cyclopentylpropanoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-7-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSYSIBEHMKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with 3-cyclopentylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic ring of the isophthalate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and coordination polymers.

    Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition in biological studies or ligand binding in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate (Target) 3-cyclopentylpropanoyl amide C₁₉H₂₅NO₅ 355.4 High lipophilicity (estimated) Likely Pd-catalyzed coupling
Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate 4-(2,4-dichlorophenoxy)butanoyl amide C₂₀H₁₉Cl₂NO₆ 440.3 XLogP3: 4.5; agrochemical potential Nucleophilic acylation
Dimethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)isophthalate Benzodioxole carboxamido C₁₈H₁₅NO₇ 357.3 High boiling point (460.7°C) Amide coupling
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate 2-chloropropanoyl amide C₁₃H₁₄ClNO₅ 299.7 Irritant (Xi hazard class) Acylation with 2-chloropropanoyl chloride
Dimethyl 5-[3-(tert-butoxycarbonylamino)propyl]isophthalate (17) Boc-protected 3-aminopropyl C₁₈H₂₆N₂O₆ 366.4 Intermediate for diamine synthesis Pd/RuPhos coupling
Dimethyl 5-{3-[5-(indolyl)pentyl]ureido}isophthalate () Ureido-linked indolylpentyl C₂₉H₃₄N₄O₆ 546.6 Hydrogen-bonding capability Multi-step alkylation/ureation

Physicochemical Properties

  • Lipophilicity: The dichlorophenoxy derivative () has an XLogP3 of 4.5 due to its chlorine atoms, while the cyclopentylpropanoyl analog is predicted to have even higher lipophilicity due to the bulky cyclopentane .
  • Thermal Stability : The benzodioxole derivative () exhibits a high boiling point (460.7°C), suggesting stability under high-temperature conditions .
  • Solubility: Ureido-linked compounds () may display improved aqueous solubility due to hydrogen-bonding capacity, contrasting with the hydrophobic cyclopentylpropanoyl analog .

Biological Activity

Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an isophthalate core modified with a dimethyl ester and a cyclopentylpropanoyl amino group. The synthesis typically involves multi-step organic reactions, starting from commercially available isophthalic acid derivatives.

Synthesis Steps:

  • Formation of Isophthalate Derivative : The initial step involves the esterification of isophthalic acid with methanol to form dimethyl isophthalate.
  • Amidation Reaction : The introduction of the cyclopentylpropanoyl group occurs through an amidation reaction using appropriate coupling agents.
  • Purification : The final product is purified via recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties : Research suggests that the compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell proliferation and survival .

Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective potency .
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates compared to control groups.

Comparative Analysis

To contextualize the efficacy of this compound, it is useful to compare it with similar compounds known for their biological activity.

Compound NameBiological ActivityIC50 (µM)Reference
Dimethyl 5-aminoisophthalateAntimicrobial25
CyclopentylpropanamideAnticancer30
Dimethyl 5-[(3-cyclohexylpropanoyl)amino]isophthalateAntimicrobial & Anticancer20

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains found that this compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with protein synthesis.
  • Cancer Cell Line Studies : Research involving MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that treatment with this compound resulted in significant apoptosis rates, as evidenced by flow cytometry analysis. The study highlighted its potential as a therapeutic agent in oncology .

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